2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-3-20-25-23(31-26-20)18-12-22(29)27(19-7-5-4-6-17(18)19)14-21(28)24-13-15-8-10-16(30-2)11-9-15/h4-12H,3,13-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYXOGFXUYFONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide is a novel synthetic derivative that incorporates both the oxadiazole and quinoline scaffolds, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing 1,2,4-oxadiazole and quinoline moieties exhibit significant biological activities. The following sections detail the specific activities associated with this compound.
Antimicrobial Activity
- Mechanism of Action : Compounds with oxadiazole rings have demonstrated broad-spectrum antimicrobial effects. They inhibit bacterial cell wall synthesis and interfere with fatty acid biosynthesis by targeting key enzymes such as enoyl-acyl carrier protein (ACP) reductase .
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Case Studies :
- A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, with some compounds showing minimal inhibitory concentrations (MICs) as low as 0.045 µg/mL .
- Another research focused on derivatives of 1,3,4-oxadiazole that exhibited potent activity against Gram-positive bacteria, including Clostridium difficile, outperforming standard antibiotics like vancomycin .
Anticancer Activity
- Cell Line Studies : The compound's potential anticancer properties have been evaluated against various cancer cell lines. Preliminary results indicate significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Mechanism of Action : The anticancer activity is hypothesized to involve apoptosis induction through the activation of caspase pathways and inhibition of tumor growth factor signaling pathways .
Anti-inflammatory Activity
Research has shown that derivatives of oxadiazoles possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
Pharmacokinetics and Toxicology
- Metabolic Stability : Studies indicate that the compound exhibits good metabolic stability with a half-life (T1/2) indicating its potential for therapeutic use .
- Toxicity Profiles : Initial toxicity assessments suggest that while the compound is effective against pathogens, it shows a favorable safety profile in vitro, with minimal cytotoxicity to human cell lines at therapeutic concentrations .
Data Summary Table
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : 300.31 g/mol
Structural Features
The compound features a quinoline core linked to an oxadiazole moiety, which is known for enhancing biological activity. The presence of the methoxybenzyl group may contribute to improved solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : Quinoline derivatives often induce apoptosis in cancer cells through various pathways, including the modulation of p53 and NF-kB signaling pathways. The oxadiazole component may enhance this effect by acting as a reactive oxygen species (ROS) generator, leading to oxidative stress in cancer cells .
- Case Study : A study evaluating a series of quinoline derivatives found that compounds with similar structures showed potent cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with IC50 values ranging from 10 to 20 µM .
Antimicrobial Properties
Compounds containing oxadiazole rings have been reported to possess antimicrobial activity against a range of pathogens:
- Research Findings : A derivative with an oxadiazole structure demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Effects
Research has indicated that certain quinoline derivatives can exhibit anti-inflammatory properties:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thus reducing inflammation .
Neuroprotective Potential
Some studies suggest that similar compounds may offer neuroprotective effects:
- Case Study : A quinoline derivative was shown to protect neuronal cells from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring exhibits electrophilic and nucleophilic reactivity. Key transformations include:
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Nucleophilic Substitution : The oxadiazole’s nitrogen atoms can participate in substitutions. For example, the 3-ethyl group may undergo deprotonation followed by alkylation or acylation under basic conditions .
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Hydrolysis : Under acidic or basic conditions, the oxadiazole ring can hydrolyze to form carboxylic acid derivatives or amidoximes. Reaction conditions dictate the product:
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Cycloadditions : The oxadiazole’s conjugated system may engage in [3+2] cycloadditions with dipolarophiles like alkynes, forming fused heterocycles .
Quinoline Core Reactivity
The quinoline moiety undergoes electrophilic substitution and oxidation:
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Electrophilic Substitution : Nitration or halogenation occurs at the C5/C8 positions due to electron-rich aromatic regions. For example, bromination with Br₂/FeBr₃ yields 5-bromo derivatives .
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Oxidation : The 2-oxoquinoline group may oxidize to form quinoline-2,4-dione derivatives under strong oxidizing agents like KMnO₄.
Acetamide Functionalization
The acetamide side chain participates in:
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Hydrolysis : Acidic or basic cleavage produces acetic acid and 4-methoxybenzylamine . For instance, refluxing with HCl yields N-(4-methoxybenzyl)ammonium chloride .
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Condensation Reactions : The amide group reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under dehydrating conditions .
Methoxybenzyl Group Reactivity
The 4-methoxybenzyl substituent undergoes:
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Demethylation : Treatment with BBr₃ cleaves the methoxy group, producing 4-hydroxybenzyl derivatives .
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Electrophilic Aromatic Substitution : Sulfonation or nitration at the para position relative to the methoxy group .
Cross-Coupling Reactions
The quinoline and oxadiazole systems enable metal-catalyzed couplings:
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Biaryl derivatives | 65–78% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-arylated acetamides | 72% |
Reductive Transformations
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Oxadiazole Reduction : Hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamine structure .
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Quinoline Reduction : NaBH₄ selectively reduces the carbonyl group to a hydroxyl group, forming 2-hydroxyquinoline .
Photochemical Reactions
UV irradiation induces:
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Ring-Opening : The oxadiazole ring cleaves to form nitrile oxides, which dimerize or react with dipolarophiles .
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Isomerization : The quinoline core may undergo geometric isomerization under light .
Comparative Reactivity of Analogues
Data from structurally related compounds ( ):
Stability and Degradation Pathways
Comparison with Similar Compounds
Structural Features and Substituent Effects
A comparative analysis of key structural analogs is summarized below:
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
Oxadiazole Substituents :
- The target’s 3-ethyl group provides moderate steric bulk and electron-donating effects, contrasting with phenyl () or fluorophenyl () substituents. Ethyl may improve metabolic stability compared to aromatic groups .
- 4-Methoxyphenyl () introduces polarity via the methoxy group, whereas the target’s ethyl prioritizes lipophilicity .
The methoxy group’s electron-donating nature may also influence receptor interactions .
Quinoline Core: The 2-oxoquinolinone in the target introduces a ketone, enabling hydrogen bonding, unlike the dihydroquinoline () or unmodified quinoline cores. This modification could enhance binding affinity in biological targets .
Hypothetical Pharmacological Implications
While direct activity data are unavailable in the evidence, structural trends suggest:
Q & A
Q. What are the common synthetic routes for synthesizing 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. For example:
- Step 1 : Formation of the 1,2,4-oxadiazole ring by cyclization of amidoximes with activated carbonyl groups under reflux conditions (e.g., using DMF as a solvent and potassium carbonate as a base) .
- Step 2 : Quinolinone core synthesis via intramolecular cyclization, monitored by TLC for reaction completion .
- Step 3 : Acetamide coupling using chloroacetyl chloride or similar reagents in the presence of triethylamine, followed by recrystallization for purification .
Example yields: ~58% after recrystallization (as seen in analogous syntheses) .
Q. Which spectroscopic techniques are used to characterize this compound?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify proton environments and carbon frameworks (e.g., δ 7.69 ppm for aromatic protons in related compounds) .
- Mass Spectrometry : ESI/APCI-MS to confirm molecular weight (e.g., m/z 347 [M+H] for similar acetamides) .
- IR Spectroscopy : Detection of carbonyl stretches (~1650–1750 cm) for oxadiazole and quinolinone moieties .
Q. What in vitro biological assays are typically employed to evaluate its activity?
- Methodological Answer : Common assays include:
Q. How is purity validated during synthesis?
- Methodological Answer : Purity is assessed via:
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Ethyl acetate/petroleum ether mixtures are effective for recrystallizing acetamide derivatives. Slow cooling (0.5°C/min) improves crystal quality .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Key strategies include:
- Catalyst Screening : Testing bases like KCO vs. CsCO to enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Temperature Gradients : Reflux vs. microwave-assisted synthesis to reduce side reactions .
Example: Microwave irradiation reduced reaction time from 24 h to 2 h in analogous oxadiazole syntheses .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Address discrepancies by:
- Assay Standardization : Using consistent cell lines (e.g., HepG2 vs. HeLa) and normalizing to positive controls .
- Structural Confirmation : Re-evaluating stereochemistry via X-ray crystallography (e.g., hydrogen-bonding motifs in crystal structures) .
- Dose-Response Reproducibility : Triplicate experiments with statistical validation (p < 0.05) .
Q. What computational methods predict binding modes with target proteins?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina to model interactions with kinase active sites (e.g., ATP-binding pockets) .
- MD Simulations : 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Example: Oxadiazole derivatives showed strong π-π stacking with tyrosine residues in docking studies .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
- Methodological Answer : Systematic SAR studies involve:
- Electron-Withdrawing Groups : Adding -NO or -CF to enhance electrophilicity and target binding .
- Steric Effects : Bulky substituents (e.g., isopropyl) may reduce cell permeability but increase selectivity .
Example: 4-Methoxybenzyl groups improved solubility without compromising activity in related compounds .
Q. What in vivo toxicity models are appropriate for preclinical evaluation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
